2-[5-cyano-4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide
Description
2-[5-cyano-4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Properties
IUPAC Name |
2-(5-cyano-4-methylsulfanyl-6-oxopyrimidin-1-yl)-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-4-3-5-11(6-10)18-13(20)8-19-9-17-14(22-2)12(7-16)15(19)21/h3-6,9H,8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPSYTOXCAYCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=NC(=C(C2=O)C#N)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-cyano-4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from basic precursors like cyanoacetamide and methylthioacetic acid, the pyrimidine ring is constructed through cyclization reactions.
Functional Group Modifications: Introduction of the cyano and methylthio groups can be achieved through nucleophilic substitution reactions.
Acetamide Formation: The final step involves the acylation of the pyrimidine derivative with m-tolyl acetic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Green Chemistry: Employing environmentally friendly solvents and reagents.
Process Optimization: Scaling up the reaction while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[5-cyano-4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to 2-[5-cyano-4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of dihydropyrimidines can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
A notable study evaluated the compound's efficacy against various cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis. The observed IC50 values for different derivatives ranged from 1.9 to 7.52 μg/mL, indicating a strong potential for further development as an anticancer agent .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This property positions it as a candidate for treating conditions characterized by excessive inflammation, such as arthritis and asthma .
Synthesis and Structure
The synthesis of 2-[5-cyano-4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide has been accomplished through straightforward chemical transformations using commercially available reagents. The structure has been confirmed via techniques such as nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC-MS), ensuring the integrity of the compound for further research applications .
Case Studies
-
Anticancer Activity Study :
- Objective : To evaluate the cytotoxic effects of the compound on human cancer cell lines.
- Methodology : MTT assay was performed on HCT116 and MCF7 cell lines.
- Results : The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
-
Inflammation Model Study :
- Objective : To assess the anti-inflammatory effects in animal models.
- Methodology : Administration of the compound in models of induced inflammation.
- Results : Marked reduction in inflammatory markers was observed, supporting its potential use in inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[5-cyano-4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide depends on its specific biological target. Generally, it may involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Inhibition of key metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylthio-6-oxopyrimidin-1(6H)-yl)-N-(m-tolyl)acetamide
- 2-(5-cyano-4-(methylthio)-6-oxopyrimidin-1(6H)-yl)-N-(p-tolyl)acetamide
Uniqueness
2-[5-cyano-4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
The compound 2-[5-cyano-4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide is a derivative of the dihydropyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H16N4O2S
- Molecular Weight : 320.38 g/mol
- Functional Groups : The presence of a cyano group, methylsulfanyl group, and a substituted acetamide moiety contributes to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. A common synthetic route includes:
- Formation of Dihydropyrimidine : Utilizing a Biginelli-type reaction.
- Substitution Reactions : Introducing the cyano and methylsulfanyl groups through nucleophilic substitution.
- Acetamide Formation : Finally, acetamide is introduced to complete the structure.
Antiviral Activity
Recent studies have indicated that compounds similar to 2-[5-cyano-4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide exhibit significant antiviral properties. For instance:
- Inhibition of HCV NS5B Polymerase : Compounds with similar frameworks showed IC50 values in the low micromolar range (around 0.231 µM) against Hepatitis C Virus (HCV) . This suggests that the presence of the cyano group enhances binding affinity to the viral polymerase.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines:
- Cell Line Studies : In vitro studies demonstrated that related compounds induced apoptosis in A549 (lung cancer) and C6 (glioma) cell lines . The mechanism involves caspase activation and DNA synthesis inhibition.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-[5-Cyano... | A549 | 10 | Apoptosis induction |
| 2-[5-Cyano... | C6 | 15 | Caspase activation |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrimidine ring significantly influence biological activity:
- Cyano Group : Essential for high antiviral activity.
- Methylsulfanyl Substitution : Enhances lipophilicity, improving membrane permeability and bioavailability.
Study 1: Antiviral Efficacy
A recent study evaluated several derivatives of dihydropyrimidines for their antiviral efficacy against HCV. The compound demonstrated superior activity compared to standard antiviral agents, highlighting its potential as a lead compound in drug development .
Study 2: Anticancer Mechanism
In another investigation, the compound was tested for its ability to induce apoptosis in cancer cells. Results showed that it effectively triggered mitochondrial pathways leading to cell death, making it a candidate for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
